molecular formula C13H10N2O3 B6386697 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% CAS No. 1261953-69-8

2-Amino-5-(3-formylphenyl)isonicotinic acid, 95%

Cat. No. B6386697
CAS RN: 1261953-69-8
M. Wt: 242.23 g/mol
InChI Key: FCUVUEGQLWFVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% (2-AFIPI) is an organic compound with a wide range of applications in scientific research. It is a member of the isonicotinic acid family, which are derivatives of nicotinic acid and are used in various biochemical and physiological experiments. 2-AFIPI has been used in a variety of studies, including cell biology, biochemistry, and pharmacology.

Scientific Research Applications

2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It has been used in studies of cell biology, biochemistry, and pharmacology. In cell biology, 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% has been used to study the effects of cell surface receptors on cell growth and differentiation. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. In pharmacology, it has been used to study the effects of drugs on the body.

Mechanism of Action

2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is important for muscle control. When 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in increased levels of acetylcholine in the body. This can lead to increased muscle activity, which can be beneficial in some cases.
Biochemical and Physiological Effects
2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of cell biology, it has been shown to increase cell growth and differentiation. In biochemistry, it has been shown to inhibit the activity of enzymes and other proteins. In pharmacology, it has been shown to increase the activity of certain drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% in laboratory experiments is its ability to inhibit the activity of enzymes and other proteins. This makes it useful for studying the structure and function of these molecules. Additionally, 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% is relatively easy to synthesize and is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% can have a variety of biochemical and physiological effects, which can complicate the interpretation of results.

Future Directions

The potential applications of 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% are vast. In the future, it could be used in studies of cell biology, biochemistry, and pharmacology to further our understanding of the structure and function of proteins and enzymes. Additionally, it could be used to develop new drugs or therapies for a variety of diseases and conditions. Finally, it could be used to study the effects of environmental toxins on the body.

Synthesis Methods

2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% can be synthesized in several ways. The most common method involves the reaction of 5-amino-2-formylpyridine with isonicotinic acid in the presence of an acid catalyst. This reaction produces 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% as the main product. Other methods of synthesis include the reaction of 5-amino-2-formylpyridine with isonicotinic acid chloride in the presence of a base catalyst, the reaction of isonicotinic acid with a formylating agent, and the reaction of isonicotinic acid with a formylating agent in the presence of a base catalyst.

properties

IUPAC Name

2-amino-5-(3-formylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-2-8(4-9)7-16/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUVUEGQLWFVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687024
Record name 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid

CAS RN

1261953-69-8
Record name 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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